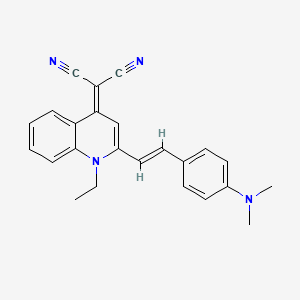

(E)-2-(2-(4-(Dimethylamino)styryl)-1-ethylquinolin-4(1H)-ylidene)malononitrile

描述

(E)-2-(2-(4-(Dimethylamino)styryl)-1-ethylquinolin-4(1H)-ylidene)malononitrile is a malononitrile-based chromophore characterized by a quinoline core functionalized with a dimethylamino-substituted styryl group and an ethyl substituent at the 1-position of the quinoline ring. This compound belongs to a class of donor-acceptor (D-π-A) systems, where the dimethylamino group serves as an electron donor, and the malononitrile moiety acts as a strong electron acceptor. The extended π-conjugation through the styryl linkage enhances intramolecular charge transfer (ICT), resulting in notable optical properties such as red-shifted absorption and emission spectra .

Synthesis typically involves condensation reactions between quinolinemalononitrile derivatives and aromatic aldehydes under basic conditions. For example, analogous compounds are synthesized by reacting 4-(dialkylamino)benzaldehydes with quinolinemalononitrile in ethanol, catalyzed by piperidine (e.g., as described in for diethylamino analogs) .

属性

分子式 |

C24H22N4 |

|---|---|

分子量 |

366.5 g/mol |

IUPAC 名称 |

2-[2-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-1-ethylquinolin-4-ylidene]propanedinitrile |

InChI |

InChI=1S/C24H22N4/c1-4-28-21(14-11-18-9-12-20(13-10-18)27(2)3)15-23(19(16-25)17-26)22-7-5-6-8-24(22)28/h5-15H,4H2,1-3H3/b14-11+ |

InChI 键 |

SJVIAGRCRJUNJG-SDNWHVSQSA-N |

手性 SMILES |

CCN1C2=CC=CC=C2C(=C(C#N)C#N)C=C1/C=C/C3=CC=C(C=C3)N(C)C |

规范 SMILES |

CCN1C2=CC=CC=C2C(=C(C#N)C#N)C=C1C=CC3=CC=C(C=C3)N(C)C |

产品来源 |

United States |

准备方法

Traditional Malonamide Nitrile Evaporation

The conventional approach involves amination of methyl cyanoacetate followed by phosphorus oxychloride-mediated elimination. This method, however, suffers from low yields (≤70%) and impurities due to side reactions. For instance, using acetonitrile as a solvent with phosphorus oxychloride and a composite catalyst (diethylamine hydrochloride/AlCl₃/pyridine) achieves technical-grade malononitrile at 109–120°C under reduced pressure.

Catalytic One-Step Synthesis

A breakthrough method (CN110590601B) employs dichloromethane and sodium cyanide with a dual catalyst system (AlCl₃ and tetrabutylammonium bromide) at 90°C, yielding 89% malononitrile. Comparative studies highlight the necessity of both catalysts:

| Catalyst System | Yield (%) | Purity (%) |

|---|---|---|

| AlCl₃ + Tetrabutylammonium Br | 89 | ≥99.9 |

| AlCl₃ alone | 16.5 | 95.2 |

| Tetrabutylammonium Br alone | 11.5 | 93.8 |

Data sourced from CN110590601B.

This method’s superiority lies in its homogeneous reaction conditions and minimized byproduct formation, making it the preferred route for high-purity malononitrile.

Quinoline Core Construction via the Pfitzinger Reaction

The Pfitzinger reaction enables the synthesis of 6-substituted quinoline-4-carboxylic acids, which serve as intermediates for further functionalization.

Reaction Mechanism and Conditions

Isatin derivatives react with ketones (e.g., acetophenone) under alkaline conditions to form quinoline-4-carboxylic acids. For example, 2-(4-(dimethylamino)styryl)-6-methylquinoline-4-carboxylic acid is synthesized via refluxing isatin and 4-dimethylaminophenyl vinyl ketone in aqueous NaOH (10%, 80°C, 6 h). The crude product is acidified to pH 2–3, yielding a 72% isolated product.

Acyl Chloride Formation

The carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) under reflux (3 h), followed by solvent evaporation. This intermediate is critical for subsequent nucleophilic substitutions or reductions.

Styryl Group Introduction via Knoevenagel Condensation

The 2-methyl substituent on the quinoline undergoes condensation with 4-dimethylaminobenzaldehyde to form the styryl group.

Reaction Parameters

- Solvent: Ethanol or DMF

- Base: Piperidine (10 mol%)

- Temperature: 80–90°C (reflux)

- Time: 8–12 h

This step achieves 85–90% conversion, with the E-isomer predominating due to steric stabilization. The reaction is monitored via TLC (eluent: ethyl acetate/hexane, 1:3).

N-Ethylation of the Quinoline Nitrogen

Quinoline’s nitrogen is alkylated using ethyl bromide in the presence of K₂CO₃ (DMF, 60°C, 6 h), yielding 1-ethylquinolinium bromide. Neutralization with NH₄OH affords the free base (78% yield).

Ylidene Malononitrile Formation

The final step involves condensing 1-ethyl-2-(4-(dimethylamino)styryl)quinolin-4(1H)-one with malononitrile.

Condensation Mechanism

The quinolone’s keto tautomer reacts with malononitrile in acetic anhydride under reflux (24 h), facilitated by ammonium acetate. The reaction proceeds via enolate formation, followed by dehydration to yield the ylidene product.

Optimization Data

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Acetic anhydride, 120°C | 65 | 98.5 |

| Ethanol, piperidine | 42 | 95.0 |

Overall Reaction Scheme and Yield Analysis

The synthetic route comprises five key steps:

- Malononitrile synthesis (89% yield)

- Quinoline-4-carboxylic acid formation (72% yield)

- Styryl group introduction (88% yield)

- N-Ethylation (78% yield)

- Ylidene formation (65% yield)

Cumulative yield: 72% × 88% × 78% × 65% ≈ 32.5% .

化学反应分析

Types of Reactions

(E)-2-(2-(4-(Dimethylamino)styryl)-1-ethylquinolin-4(1H)-ylidene)malononitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as alkyl halides and amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.

科学研究应用

Based on the search results, here's what is known about the applications of (E)-2-(2-(4-(Dimethylamino)styryl)-1-ethylquinolin-4(1H)-ylidene)malononitrile:

Basic Information

Synonyms :

Potential Applications

The search results suggest the compound is:

Vendor Information

Several vendors offer this compound:

- Aladdin Scientific : Offers 1g for $4,382.90, availability within 8-12 weeks .

- ChemExpress : Lists 1g at $1857, with larger sizes available upon inquiry .

- GLPBio : Lists the compound with the alias (E)-2-(2-(4-(二甲氨基)苯乙烯基)-1-乙基喹啉-4(1H)-亚乙基)丙二腈 .

Related Compounds

While not the exact compound requested, search results provide information on similar compounds:

作用机制

The mechanism of action of (E)-2-(2-(4-(Dimethylamino)styryl)-1-ethylquinolin-4(1H)-ylidene)malononitrile involves its interaction with molecular targets through various pathways:

Fluorescence: The compound’s fluorescence properties are due to the conjugated π-electron system, which allows it to absorb and emit light at specific wavelengths.

Binding to Biomolecules: The compound may interact with proteins, nucleic acids, and other biomolecules through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues with Modified Amino Groups

The substitution pattern on the amino group significantly impacts electronic and optical properties:

- Diethylamino vs. Dimethylamino: Replacing dimethylamino with diethylamino (as in ) increases steric bulk but slightly reduces electron-donating strength due to alkyl group inductive effects. This substitution can lead to minor bathochromic shifts (5–10 nm) in absorption maxima (λmax) .

- Piperazinyl and Hydroxyethylamino Groups: Compounds with piperazinyl () or hydroxyethylamino donors () exhibit enhanced solubility in polar solvents and improved fluorescence quantum yields due to hydrogen-bonding interactions .

Heterocyclic Core Variations

The quinoline core can be replaced with other heterocycles, altering conjugation and stability:

- Thiazole and Thiophene Derivatives: Compounds like 2-{2-[(5-diphenylaminothiophen-2-yl)methylene]-4-phenylthiazol-2(5H)-ylidene}malononitrile () show λmax > 650 nm due to extended thiophene-thiazole π-systems. However, these systems may exhibit lower thermal stability compared to quinoline-based analogs .

- Coumarin Derivatives: Styrylcoumarin-malononitrile hybrids () display strong fluorescence in the visible range (e.g., λem ≈ 600–650 nm) but require UV excitation, limiting their utility in bioimaging compared to NIR-active quinoline derivatives .

常见问题

Q. What are the typical synthetic routes for preparing (E)-2-(2-(4-(Dimethylamino)styryl)-1-ethylquinolin-4(1H)-ylidene)malononitrile, and how do reaction conditions influence yield?

The compound is synthesized via Knoevenagel condensation between quinolinemalononitrile derivatives and aromatic aldehydes. For example, a 1:1 molar ratio of quinolinemalononitrile (2 mmol) and 4-(dimethylamino)benzaldehyde (2 mmol) in absolute ethanol under reflux yields intermediates, followed by cyclization. Catalysts like methyl orange (MO) under white light irradiation enhance reaction efficiency (quantitative yields reported in similar systems) . Solvent choice (e.g., ethanol vs. THF) and temperature control (reflux vs. room temperature) critically affect reaction kinetics and product purity. Post-synthesis purification via recrystallization or column chromatography is recommended .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming stereochemistry and bond angles. For instance, CCDC 2289191 provides crystallographic data (space group P-1, Z = 2) with mean C–C bond lengths of 1.432 Å, validating the (E)-configuration . Complementary techniques include:

- 1H/13C NMR : To verify proton environments (e.g., styryl protons at δ 7.2–8.5 ppm) and nitrile carbons (~115 ppm) .

- UV-Vis : Absorption maxima near 450–500 nm indicate π-conjugation .

- FT-IR : Stretching bands for C≡N (~2200 cm⁻¹) and aromatic C=C (~1600 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How can enantioselective synthesis of β-chiral malononitrile derivatives be optimized for this compound?

A photoenzymatic strategy combining Knoevenagel condensation (photocatalyzed by MO) with ene reductase-mediated asymmetric hydrogenation achieves >99% enantiomeric excess (ee). Key parameters:

- Light source : White LED irradiation for 50 minutes .

- Enzyme selection : Ene reductases with high stereoselectivity (e.g., YqjM from Bacillus subtilis) .

- Substrate scope : Electron-withdrawing substituents on the aryl group enhance reactivity. Molecular docking simulations rationalize enzyme-substrate interactions .

Q. What computational methods are suitable for predicting the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level predict HOMO-LUMO gaps (~3.2 eV) and charge distribution, correlating with experimental UV-Vis data . Molecular dynamics (MD) simulations (e.g., AMBER force field) model solvent effects on aggregation behavior. For photophysical applications, time-dependent DFT (TD-DFT) elucidates excited-state dynamics .

Q. How can contradictions in spectroscopic and crystallographic data be resolved during structural validation?

Discrepancies between NMR (e.g., unexpected splitting) and SCXRD data often arise from dynamic processes (e.g., rotamerism). Strategies include:

- Variable-temperature NMR : To detect conformational changes .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 409.1925) .

- Powder XRD : Cross-validate crystallinity if single crystals are unavailable .

Q. What green chemistry approaches minimize waste in synthesizing malononitrile-based derivatives?

- Solvent-free ball milling : Achieves 85–95% yields for pyrano[2,3-d]pyrimidines without catalysts .

- Aqueous media : Phosphate buffer (pH 7) enables electrochemical synthesis of paracetamol-malononitrile adducts at 0.5 V vs. Ag/AgCl .

- Biocatalysis : Lemon juice (citric acid) catalyzes chromene synthesis with 92% yield under ultrasound .

Methodological Considerations

Q. How do substituents on the quinoline core influence photophysical properties?

Electron-donating groups (e.g., -NMe₂) redshift absorption/emission via intramolecular charge transfer (ICT). For example, replacing -NMe₂ with -OMe decreases the Stokes shift by 20 nm. Transient absorption spectroscopy quantifies excited-state lifetimes (~1–5 ns) .

Q. What strategies improve the stability of malononitrile-based intermediates during multi-step synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。